4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Select this CHEMBRDG building block (CAS 847588-85-6) for SAR exploration where balanced lipophilicity (XLogP3 1.4) and moderate aqueous solubility (144.66 mg/L) are required. Its unique 2,3-dihydro-1H-inden-5-ylamino scaffold enables scaffold-hopping from common indole/indoline-based 4-oxobutanoic acid derivatives, offering access to novel IP space. The carboxylic acid and amide functionalities support amide coupling, esterification, and reduction for focused library synthesis. Insist on ≥95% purity to ensure reproducible biological assay data.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 847588-85-6
Cat. No. B1308907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid
CAS847588-85-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
InChIKeyXHCKXCXPITWYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

847588-85-6: Physicochemical and Structural Profile of 4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid


4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid (CAS 847588-85-6), also known as CHEMBRDG-BB 9046110, is a synthetic organic compound featuring an indene core linked to a succinamic acid moiety. It is categorized as a chemical building block, primarily utilized in research and development for the synthesis of more complex molecules. Its molecular formula is C13H15NO3, with a molecular weight of 233.26 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA value of 1.4 [1] and a predicted water solubility of 144.66 mg/L [2].

Why Substituting 4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid (847588-85-6) with Common Analogs Can Compromise Experimental Reproducibility


Generic substitution among 4-oxobutanoic acid derivatives is not scientifically valid due to significant differences in their physicochemical properties and structural features. Compounds such as 4-(indolin-1-yl)-4-oxobutanoic acid and 4-(1H-indol-3-yl)-4-oxobutanoic acid [1] possess distinct lipophilicity and aqueous solubility profiles compared to the target compound, which features a unique indenylamino scaffold. These differences can drastically alter a molecule's behavior in biological assays, including its solubility in assay media, membrane permeability, and non-specific binding characteristics, thereby affecting experimental outcomes and data reproducibility.

Quantitative Differentiation Evidence: Comparing 4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid (847588-85-6) to Key Analogs


Lipophilicity (LogP) Comparison: 847588-85-6 vs. Indolinyl and Indolyl Analogs

4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid exhibits an intermediate lipophilicity profile relative to its closest analogs, providing a distinct option for optimizing compound solubility and permeability in drug discovery campaigns. Its computed XLogP3-AA is 1.4 [1], which positions it between the less lipophilic 4-(indolin-1-yl)-4-oxobutanoic acid (LogP 1.57) and the more lipophilic 4-(1H-indol-3-yl)-4-oxobutanoic acid (LogP 2.2154) [2]. This intermediate value suggests a potentially more balanced profile for oral bioavailability considerations.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Aqueous Solubility Differentiation: Reduced Solubility of 847588-85-6

The target compound demonstrates significantly lower predicted aqueous solubility compared to a close structural analog, 4-(indolin-1-yl)-4-oxobutanoic acid. Its predicted water solubility is 144.66 mg/L [1], which is approximately 27-fold lower than the 3940 mg/L estimated for the indolinyl analog . This difference in solubility can be a critical factor in assay development, potentially reducing compound washout in certain cellular assays or influencing precipitation thresholds in buffer systems.

Aqueous Solubility Physicochemical Properties Assay Compatibility

Structural Scaffold Differentiation: The Indenylamino Core of 847588-85-6

The compound's 2,3-dihydro-1H-inden-5-ylamino group represents a distinct chemical scaffold not found in common 4-oxobutanoic acid analogs. This structural feature distinguishes it from compounds like 4-(indolin-1-yl)-4-oxobutanoic acid, which contains an indoline ring, and 4-(1H-indol-3-yl)-4-oxobutanoic acid, which features an indole ring [1]. The indenylamino moiety introduces a different spatial conformation and electronic distribution, offering a unique vector for exploring structure-activity relationships (SAR) around the 4-oxobutanoic acid core .

Chemical Scaffold Structure-Activity Relationship (SAR) Drug Discovery

Vendor Purity Specifications: 95% Purity for 847588-85-6

Multiple reputable vendors, including AKSci and Hit2Lead , supply this compound with a specified minimum purity of 95%. This ensures a consistent and reliable starting material for research applications. Santa Cruz Biotechnology also offers the compound for research purposes [1]. This level of purity is standard for chemical building blocks and ensures that experimental outcomes are not confounded by significant levels of unknown impurities.

Chemical Purity Quality Control Research Reagent

Strategic Applications for 4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic Acid (847588-85-6)


Lead Optimization for Balanced Lipophilicity and Solubility

In drug discovery programs focused on optimizing the balance between lipophilicity and aqueous solubility, 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid serves as a valuable comparator or starting point. Its intermediate LogP of 1.4 [1] and lower solubility relative to the indolinyl analog (144.66 mg/L vs. 3940 mg/L) make it a useful tool for probing the SAR of a series. It can help researchers understand how subtle changes to the core scaffold impact physicochemical properties without drastically altering molecular weight.

Scaffold-Hopping for Intellectual Property Generation

The unique 2,3-dihydro-1H-inden-5-ylamino scaffold provides an opportunity for scaffold-hopping from more common indole- or indoline-based 4-oxobutanoic acid derivatives [2]. Researchers seeking to develop novel intellectual property around a specific biological target can use this compound to explore new chemical space. Its distinct shape and electronic profile may lead to the identification of compounds with improved selectivity or a different mechanism of action compared to known analogs.

Building Block for Complex Molecule Synthesis

As a CHEMBRDG building block , this compound is designed for incorporation into larger, more complex molecules. Its carboxylic acid and amide functionalities make it amenable to a variety of chemical transformations, such as amide bond formation, esterification, and reduction. Researchers in synthetic and medicinal chemistry can leverage this compound to build focused libraries or synthesize target molecules for biological evaluation, confident in the 95% purity specification provided by multiple vendors .

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